molecular formula C12H17Cl2NO2 B13868976 3,4-Bis(3-chloropropoxy)aniline

3,4-Bis(3-chloropropoxy)aniline

Katalognummer: B13868976
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: AMMKPIHVZLXCSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(3-chloropropoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 3-chloropropoxy groups attached to the 3 and 4 positions of the aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-chloropropoxy)aniline typically involves the nucleophilic substitution reaction of 3,4-dihydroxyaniline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(3-chloropropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Bis(3-chloropropoxy)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Bis(3-chloropropoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4′-(3-chloropropoxy)acetanilide: Similar structure but with an acetanilide group.

    3-chloro-4-(3-fluorobenzyloxy)aniline: Contains a fluorobenzyloxy group instead of chloropropoxy.

    Diglycidyl aniline: Aniline derivative with glycidyl groups.

Uniqueness

3,4-Bis(3-chloropropoxy)aniline is unique due to the presence of two 3-chloropropoxy groups, which can impart distinct chemical and biological properties compared to other aniline derivatives.

Eigenschaften

Molekularformel

C12H17Cl2NO2

Molekulargewicht

278.17 g/mol

IUPAC-Name

3,4-bis(3-chloropropoxy)aniline

InChI

InChI=1S/C12H17Cl2NO2/c13-5-1-7-16-11-4-3-10(15)9-12(11)17-8-2-6-14/h3-4,9H,1-2,5-8,15H2

InChI-Schlüssel

AMMKPIHVZLXCSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)OCCCCl)OCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.